![molecular formula C13H29O7P B6342916 (6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95% CAS No. 1049677-18-0](/img/structure/B6342916.png)
(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95% (hereafter referred to as “MEEPA”) is a phosphonate derivative of hexyl alcohol. It is a white powder with a melting point of 65-67 °C, and is soluble in water, methanol, and ethanol. MEEPA is an important reagent in organic synthesis, and has a wide range of applications in both scientific research and laboratory experiments.
Mecanismo De Acción
The mechanism of action of MEEPA is not well understood, but it is thought to involve the formation of a phosphonate ester intermediate, which is then hydrolyzed to yield the desired product. It is believed that the hydrolysis of the phosphonate ester is the rate-limiting step in the reaction.
Biochemical and Physiological Effects
MEEPA is not known to have any significant biochemical or physiological effects. It is generally considered to be non-toxic and non-irritating.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEEPA is a versatile reagent for use in organic synthesis, and has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a wide range of conditions. It is also highly soluble in water and other polar solvents, making it an ideal reagent for aqueous reactions. One of the main limitations of MEEPA is its relatively low solubility in non-polar solvents, which limits its use in certain reactions.
Direcciones Futuras
The potential applications of MEEPA are still being explored. Future research could focus on its use as a catalyst in the synthesis of more complex organic molecules, as well as its potential applications in pharmaceuticals and agrochemicals. Additionally, further research could be conducted on the mechanism of action of MEEPA, as well as its biochemical and physiological effects. Finally, further research could be conducted to explore the use of MEEPA in the synthesis of materials and polymers.
Métodos De Síntesis
MEEPA is synthesized by a reaction between hexyl alcohol and phosphorus oxychloride. In this reaction, hexyl alcohol is first treated with phosphorus oxychloride in the presence of an acid catalyst, typically p-toluenesulfonic acid. The reaction yields a phosphonate ester, which is then hydrolyzed with a base such as sodium hydroxide to yield MEEPA.
Aplicaciones Científicas De Investigación
MEEPA is a versatile reagent in organic synthesis and has been used extensively in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in coordination chemistry, and as a reagent for the synthesis of polymers and materials. MEEPA has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propiedades
IUPAC Name |
6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29O7P/c1-17-7-8-19-11-12-20-10-9-18-6-4-2-3-5-13-21(14,15)16/h2-13H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUIHUMASKPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCCCCCP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669815 |
Source


|
| Record name | 2,5,8,11-Tetraoxaheptadecan-17-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11-Tetraoxaheptadecan-17-ylphosphonic acid | |
CAS RN |
1049677-18-0 |
Source


|
| Record name | 2,5,8,11-Tetraoxaheptadecan-17-ylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

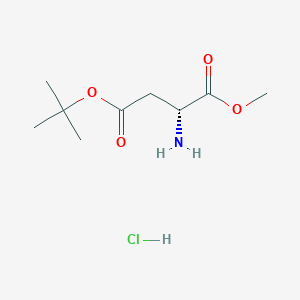
![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)


![3-(2-Thienyl)-1-(2-thienylcarbonyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6342859.png)

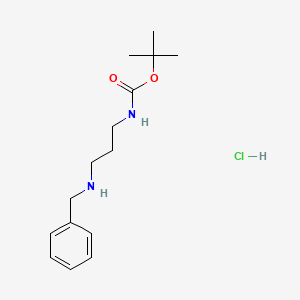
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)
![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)
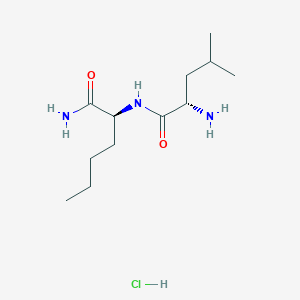
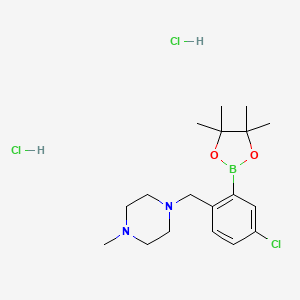
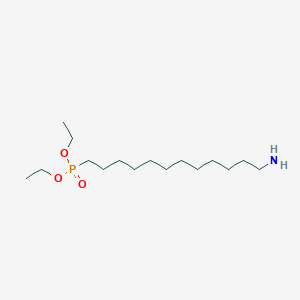
![(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%](/img/structure/B6342920.png)
